molecular formula C18H29NOSi B15186946 3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone CAS No. 97562-05-5

3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone

Cat. No.: B15186946
CAS No.: 97562-05-5
M. Wt: 303.5 g/mol
InChI Key: JPKZHEICWPULJF-UHFFFAOYSA-N
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Description

3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a butyl group, a phenylmethyl group, and a trimethylsilyl group attached to the pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.

    Attachment of the Phenylmethyl Group: The phenylmethyl group is typically introduced through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst.

    Incorporation of the Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, where nucleophiles replace the trimethylsilyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the trimethylsilyl group.

Scientific Research Applications

3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Butyl-5-(phenylmethyl)-2-pyrrolidinone: Lacks the trimethylsilyl group, which may affect its reactivity and biological activity.

    3-Butyl-3-(trimethylsilyl)-2-pyrrolidinone: Lacks the phenylmethyl group, which may influence its chemical properties and applications.

    5-(Phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone: Lacks the butyl group, which may alter its solubility and interaction with other molecules.

Uniqueness

3-Butyl-5-(phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone is unique due to the presence of all three functional groups (butyl, phenylmethyl, and trimethylsilyl) on the pyrrolidinone ring. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

97562-05-5

Molecular Formula

C18H29NOSi

Molecular Weight

303.5 g/mol

IUPAC Name

5-benzyl-3-butyl-3-trimethylsilylpyrrolidin-2-one

InChI

InChI=1S/C18H29NOSi/c1-5-6-12-18(21(2,3)4)14-16(19-17(18)20)13-15-10-8-7-9-11-15/h7-11,16H,5-6,12-14H2,1-4H3,(H,19,20)

InChI Key

JPKZHEICWPULJF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC(NC1=O)CC2=CC=CC=C2)[Si](C)(C)C

Origin of Product

United States

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